An In-depth Technical Guide on the Synthesis and Characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
An In-depth Technical Guide on the Synthesis and Characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. This molecule, belonging to the pyridazine class of heterocycles, holds potential for exploration in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with this scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₅Cl₃N₂ |
| Molecular Weight | 259.52 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | To be determined experimentally. |
Proposed Synthesis
A plausible and efficient two-step synthetic pathway for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine is proposed, commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.
Caption: Proposed two-step synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine.
Experimental Protocol: Synthesis
Step 1: Synthesis of Diethyl 2-(3-chlorophenyl)-3-oxosuccinate
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To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl oxalate dropwise at 0-5 °C.
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Following the addition of diethyl oxalate, add a solution of 3-chlorophenylacetic acid in absolute ethanol dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to acidic.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-chlorophenyl)-3-oxosuccinate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
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To a solution of diethyl 2-(3-chlorophenyl)-3-oxosuccinate in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate dropwise at room temperature.
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Heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the intermediate pyridazinone by TLC.
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After cooling, the intermediate, 3-(3-chlorophenyl)-4,6-dihydroxypyridazine, may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent to obtain the crude intermediate.
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To the crude pyridazinone, add an excess of phosphorus oxychloride (POCl₃) cautiously at 0-5 °C.
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Heat the reaction mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral to slightly basic.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude 4,6-Dichloro-3-(3-chlorophenyl)pyridazine by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization
A systematic characterization workflow is essential to confirm the identity, structure, and purity of the synthesized 4,6-Dichloro-3-(3-chlorophenyl)pyridazine.
Caption: Logical workflow for the characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine.
Expected Spectral Data
The following table summarizes the expected spectral data for 4,6-Dichloro-3-(3-chlorophenyl)pyridazine based on its chemical structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons of the 3-chlorophenyl group are expected to appear as multiplets in the range of δ 7.2-7.8 ppm. The proton on the pyridazine ring is expected to appear as a singlet in the range of δ 7.5-8.0 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons of the 3-chlorophenyl group and the pyridazine ring are expected in the δ 120-160 ppm region. The carbon atoms attached to chlorine will show characteristic chemical shifts. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 258, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would involve the loss of chlorine and cleavage of the pyridazine ring. |
| IR Spectroscopy (KBr) | Characteristic absorption bands for C=C and C=N stretching of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. C-H stretching of the aromatic rings should appear around 3000-3100 cm⁻¹. |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
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Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).
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Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
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Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern, which is characteristic for chlorine-containing compounds.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
This guide provides a foundational framework for the synthesis and characterization of 4,6-Dichloro-3-(3-chlorophenyl)pyridazine. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.
